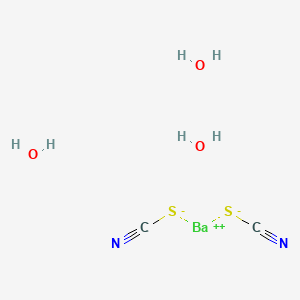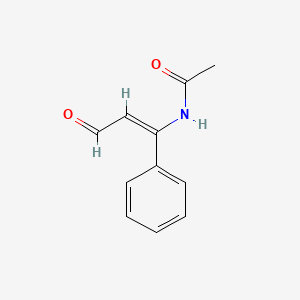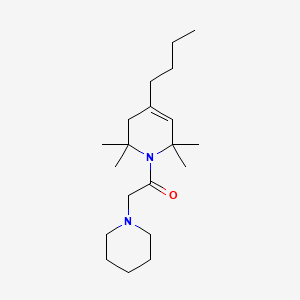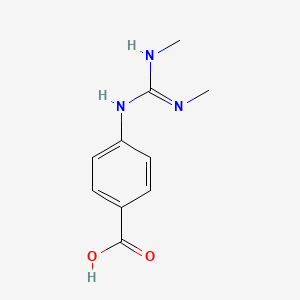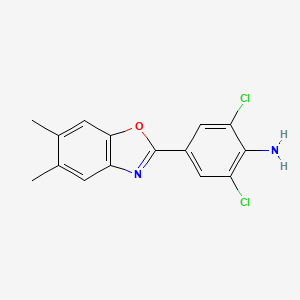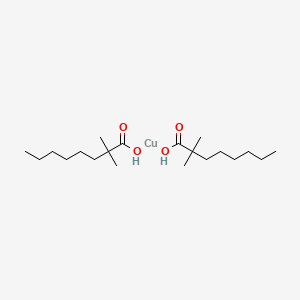
Neodecanoic acid, copper salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II)neodecanoate,superconductorgrade is an organometallic compound with the chemical formula Cu(OOC10H19)2. It is a dark green liquid that is not miscible with water . This compound is primarily used in the preparation of superconducting materials, making it a valuable reagent in the field of materials science and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II)neodecanoate,superconductorgrade can be synthesized through the reaction of copper(II) salts with neodecanoic acid. The reaction typically involves the following steps:
- Dissolution of copper(II) salts (such as copper(II) sulfate) in an appropriate solvent.
- Addition of neodecanoic acid to the solution.
- Stirring the mixture at an elevated temperature to facilitate the reaction.
- Isolation and purification of the product through filtration and evaporation .
Industrial Production Methods: Industrial production of Copper(II)neodecanoate,superconductorgrade follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of copper(II) salts and neodecanoic acid.
- Use of industrial reactors to maintain optimal reaction conditions.
- Continuous monitoring and control of temperature and pH levels.
- Efficient separation and purification techniques to obtain high-purity Copper(II)neodecanoate .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(II)neodecanoate,superconductorgrade undergoes various chemical reactions, including:
Oxidation: Copper(II)neodecanoate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents.
Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products:
Oxidation: Copper(III) neodecanoate.
Reduction: Copper(I) neodecanoate.
Substitution: Copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(II)neodecanoate,superconductorgrade has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of superconducting materials and thin films.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance coatings, catalysts, and electronic components.
Wirkmechanismus
The mechanism of action of Copper(II)neodecanoate,superconductorgrade involves its ability to form stable complexes with various ligands. The compound undergoes thermal decomposition to produce metal oxides and carbonates, which are essential intermediates in the formation of superconducting materials. The process involves:
- Low-temperature decomposition in an oxygen-poor atmosphere.
- High-temperature annealing in an oxygen-rich atmosphere.
- Slow cooling to produce uniform superconducting films .
Vergleich Mit ähnlichen Verbindungen
- Copper(II) acetate
- Copper(II) benzoate
- Copper(II) benzoylacetonate
Comparison:
Copper(II) acetate: Similar in terms of copper content but differs in ligand structure, leading to different solubility and reactivity.
Copper(II) benzoate: Has aromatic ligands, making it more stable under certain conditions.
Copper(II) benzoylacetonate: Used in similar applications but has different thermal properties and decomposition behavior.
Copper(II)neodecanoate,superconductorgrade stands out due to its unique ligand structure, which provides specific advantages in the synthesis of superconducting materials and other advanced applications.
Eigenschaften
Molekularformel |
C20H40CuO4 |
|---|---|
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
copper;2,2-dimethyloctanoic acid |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12); |
InChI-Schlüssel |
NSKSOOGLNICUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

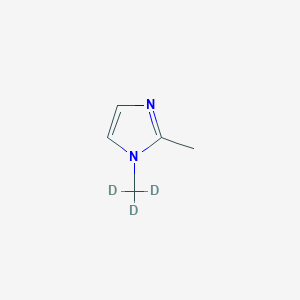
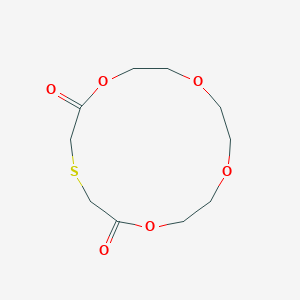
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
